molecular formula C7H6Br2O B1585499 2,4-Dibromoanisole CAS No. 21702-84-1

2,4-Dibromoanisole

Cat. No.: B1585499
CAS No.: 21702-84-1
M. Wt: 265.93 g/mol
InChI Key: XGXUGXPKRBQINS-UHFFFAOYSA-N
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Description

2,4-Dibromoanisole is an organic compound with the molecular formula C₇H₆Br₂O . It is a derivative of anisole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromoanisole can be synthesized through the bromination of anisole. One common method involves the use of sodium bromide and potassium monopersulfate (Oxone) in a solventless reaction. The reaction mixture is vortexed with copper-plated steel beads, and the product is collected through vacuum filtration .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 2,4-dibromophenol with potassium carbonate in acetonitrile, followed by methylation with methyl iodide. This method yields a high purity product and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromoanisole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, and the bromine atoms can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

    Substitution: Products include various substituted anisoles depending on the substituent introduced.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include dehalogenated anisoles and other reduced forms.

Scientific Research Applications

2,4-Dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromoanisole involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy group activates the benzene ring towards electrophilic attack. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2,4-Dibromophenol: Similar in structure but lacks the methoxy group.

    4-Bromoanisole: Contains only one bromine atom at the 4th position.

    2,4,6-Tribromoanisole: Contains an additional bromine atom at the 6th position.

Uniqueness: 2,4-Dibromoanisole is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical properties. Its reactivity in substitution reactions and its role in phytovolatilization processes make it a compound of interest in various fields of research .

Properties

IUPAC Name

2,4-dibromo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUGXPKRBQINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074827
Record name Benzene, 2,4-dibromo-1-methoxy-
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21702-84-1
Record name 2,4-Dibromoanisole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromoanisole
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Record name Benzene, 2,4-dibromo-1-methoxy-
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Record name 2,4-dibromoanisole
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Record name 2,4-Dibromoanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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